molecular formula C14H29N5O5 B564663 acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid CAS No. 102185-51-3

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid

Cat. No.: B564663
CAS No.: 102185-51-3
M. Wt: 347.416
InChI Key: VZNJFXJYUGHUJF-YWUTZLAHSA-N
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Description

Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes amino and carboxylic acid functional groups, making it a versatile molecule in both synthetic and biological contexts.

Scientific Research Applications

Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid has numerous applications in scientific research:

Safety and Hazards

The safety data sheet for “H-Arg-Ile-OH acetate” was not found in the search results. However, it is generally recommended to handle such compounds with care and to follow appropriate safety measures .

Future Directions

The future directions of “H-Arg-Ile-OH acetate” are not explicitly mentioned in the search results. However, the use of ionic liquids in the field of energy and petrochemicals is expected to drive continuous attention from researchers globally .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the use of diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. This process involves the nucleophilic addition of an acid amide to DEMO, followed by elimination and subsequent nucleophilic addition to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acid derivatives and carboxylic acids with comparable structures. Examples include:

    Lysine derivatives: Compounds with similar amino and carboxylic acid groups.

    Valine derivatives: Molecules with similar branched-chain structures.

Uniqueness

What sets acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N5O3.C2H4O2/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t7-,8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNJFXJYUGHUJF-YWUTZLAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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